molecular formula C9H16O2 B3011441 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 2248335-36-4

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B3011441
CAS No.: 2248335-36-4
M. Wt: 156.225
InChI Key: UIHQLNGZRFYUSA-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a bicyclic compound containing an oxabicyclo[2.2.2]octane ring system with a methyl group and a hydroxymethyl group attached to it. This compound is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the hydroxymethyl group. One common method involves the use of a Grignard reagent to add a hydroxymethyl group to the bicyclic system . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the oxabicyclo[2.2.2]octane ring system and the hydroxymethyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQLNGZRFYUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248335-36-4
Record name {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
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